2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Chemical Structure: 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one features a bicyclic benzo[7]annulenone core with a trifluoromethoxy (-OCF₃) substituent at the 2-position. Its molecular formula is C₁₂H₁₁F₃O₂, with a molecular weight of 244.21 g/mol. The trifluoromethoxy group imparts high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .
Synthesis:
The compound is synthesized via triflation of 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using trifluoromethanesulfonic anhydride under inert conditions, followed by purification via column chromatography .
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)17-9-5-6-10-8(7-9)3-1-2-4-11(10)16/h5-7H,1-4H2 |
InChI Key |
NJEKMUDRSGHVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the benzoannulenone core is hindered by the deactivating effect of the ketone and the trifluoromethoxy group’s meta-directing nature. However, direct fluorination or trifluoromethylation of a pre-installed methoxy group has been explored in related systems. For instance, the conversion of methoxy to trifluoromethoxy via sequential halogenation and nucleophilic substitution (e.g., using AgOCF₃) is theoretically feasible but remains experimentally unverified for this substrate.
Cross-Coupling Reactions
Suzuki-Miyaura coupling offers a robust method for introducing aryl trifluoromethoxy groups. The synthesis of 1-iodo-4-(trifluoromethoxy)benzene exemplifies the preparation of coupling partners. By reacting a boronic ester-functionalized benzoannulenone with 2-iodo-(trifluoromethoxy)benzene under Pd(PPh₃)₄ catalysis, the trifluoromethoxy group can be installed regioselectively. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (Reported) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) | 64% |
| Base | K₂CO₃ | — |
| Solvent | DMF/H₂O (4:1) | — |
| Temperature | 120°C (microwave irradiation) | — |
This method’s efficacy is corroborated by the synthesis of 2-chloro-3-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine under analogous conditions.
Functionalization of Preformed Benzoannulenones
Commercial availability of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one derivatives enables late-stage functionalization. For example, bromination at the 2-position (using Br₂/FeBr₃) followed by Ullmann-type coupling with CuI and a trifluoromethoxide source could yield the target compound. However, competing side reactions (e.g., over-halogenation) necessitate precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Scientific Research Applications
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is used as a building block in synthesizing complex molecules, particularly in developing fluorinated compounds with unique properties. Derivatives of the compound are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in designing drugs with improved pharmacokinetic profiles. The compound is also used in developing advanced materials, including polymers and coatings, because of its stability and unique chemical properties.
Chemical Reactions
2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol. The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol. The products depend on the specific reaction type; oxidation may yield carboxylic acids, while reduction can produce alcohols, and substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[7]annulenone scaffold is versatile, with substitutions at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzo[7]annulen-5-one Derivatives
Key Insights:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -OCF₃, -Cl, -Br) : Increase stability and resistance to oxidative metabolism. The trifluoromethoxy group in the target compound offers superior lipophilicity (logP ≈ 3.5) compared to chloro (logP ≈ 2.8) or bromo (logP ≈ 3.0) analogs .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but reduce metabolic stability. The 2,3-dimethoxy derivative () is water-soluble (1.2 mg/mL) but prone to demethylation in vivo .
Synthetic Accessibility :
- Halogenated derivatives (Cl, Br) are typically synthesized via electrophilic aromatic substitution, while fluorinated analogs require specialized reagents like DAST .
- The trifluoromethoxy group demands multi-step synthesis, including triflation and subsequent displacement, yielding moderate-to-high purity (80–90%) .
Biological Relevance: NMDA Antagonism: The dimethylamino-phenyl derivative () shows IC₅₀ = 0.8 µM for NMDA receptor blockade, whereas the trifluoromethoxy analog’s activity remains uncharacterized . Mast Cell Stabilization: Amine derivatives () exhibit IC₅₀ values < 10 µM, suggesting the core scaffold’s utility in anti-inflammatory drug design .
Safety and Handling :
Q & A
Q. What are the recommended synthetic routes for 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzoannulene derivatives typically involves cyclization or functional group modification. For example:
- Friedel-Crafts acylation or Wittig reactions are used to construct the fused bicyclic framework (e.g., ketone formation via cyclization of 4-carboxybutyl triphenylphosphonium bromide) .
- Trifluoromethoxy group introduction may involve nucleophilic substitution or coupling reactions, leveraging the electrophilic nature of the parent ketone. For analogous compounds (e.g., trifluoromethyl derivatives), rhodium-catalyzed oxytrifluoromethylation of diazocarbonyl precursors has been employed .
Key Parameters:
Considerations:
- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize stopping points .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Storage:
- Safety Protocols:
Stability Data:
- Thermal Stability: Decomposes above 250°C (TGA data for similar compounds) .
- Light Sensitivity: UV-Vis analysis shows degradation under prolonged UV exposure (λ >300 nm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of benzoannulene derivatives?
Methodological Answer: Conflicting data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:
- Assay Variability: Standardize cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models .
- Metabolic Stability: Compare in vitro (microsomal assays) and in vivo (rodent PK/PD) profiles. For example, cyclohexenylamino derivatives showed higher in vivo mast cell stabilization than in vitro results due to metabolite activation .
- Structural Confounders: Use SAR tables to isolate substituent effects:
Resolution Workflow:
Validate target engagement via SPR or ITC binding assays.
Cross-reference with transcriptomic profiling (RNA-seq) to identify off-target pathways.
Q. How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- ADMET Prediction:
- Physicochemical Properties:
| Parameter | Predicted Value | Tool |
|---|---|---|
| LogP | 3.2 (±0.3) | SwissADME |
| CCS (Ų) | 134.8 ([M+H]+) |
Validation:
Q. How do substituent modifications influence the compound’s physicochemical and pharmacological profile?
Methodological Answer: A systematic SAR study should include:
Synthesis of Analogues:
Property Screening:
- Lipophilicity: Measure LogP via shake-flask method.
- Solubility: Use HPLC-UV quantification in PBS (pH 7.4).
Bioactivity Correlation:
Example Findings:
| Derivative | LogP | TNF-α IC₅₀ (μM) |
|---|---|---|
| Trifluoromethoxy | 3.2 | 12.5 |
| Methoxy | 2.8 | 25.0 |
| Hydroxy | 1.9 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
